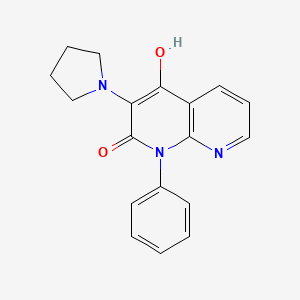

1-Phenyl-3-(pyrrolidin-1-yl)-1,8-naphthyridine-2,4(1H,3H)-dione

説明

Contextualization of the Research Landscape for Novel Chemical Entities

The pursuit of novel therapeutic agents is a central and ongoing challenge within the drug discovery landscape. Researchers are continuously seeking new chemical entities (NCEs) that exhibit favorable efficacy profiles to address unmet medical needs pharmafeatures.com. This endeavor involves diverse strategies, ranging from traditional ligand-based and receptor-based design to advanced computational approaches like computer-assisted de novo molecular design, all aimed at generating innovative molecules with desired biological activities pharmafeatures.com. The identification and characterization of NCEs are critical steps in expanding the repertoire of potential drug candidates and advancing pharmacological innovation pharmafeatures.comresearchgate.nettechnologynetworks.comrsc.organalyticalcannabis.com. The landscape is characterized by a persistent need for compounds that can selectively modulate biological targets implicated in various disease states researchgate.net.

The Emergence of Pirodomast in Preclinical Investigations

Within this research landscape, Pirodomast, also identified as Sch-37224, emerged as a chemical entity of interest idrblab.netmedchemexpress.comarchive.org. Chemically classified as a thromboxane (B8750289) A (TXA2) synthetase inhibitor and a leukotriene formation inhibitor, Pirodomast possesses the molecular formula C18H17N3O2 and a molecular weight of 307.35 medchemexpress.comncats.iomolnova.comuni.luebi.ac.ukmedchemexpress.cn. Its initial emergence in preclinical investigations was driven by its observed inhibitory activities on key mediators of inflammatory and allergic responses medchemexpress.comncats.iomolnova.com. Investigations explored its potential utility, particularly in the context of asthma and allergic rhinitis archive.orgncats.iojustia.com.

Rationale for Comprehensive Academic Inquiry into Pirodomast

The rationale for comprehensive academic inquiry into Pirodomast stems directly from its demonstrated preclinical pharmacological profile. As an inhibitor of leukotriene formation and TXA2 synthesis, Pirodomast targets pathways known to be critically involved in allergic and inflammatory processes medchemexpress.comncats.iomolnova.com. Preclinical studies provided initial evidence of its biological activities, suggesting a basis for further investigation into its mechanisms of action and potential therapeutic applications medchemexpress.comncats.iomolnova.comtargetmol.com. The observed inhibition of tryptase proteolytic activity in vitro further underscored its potential relevance in conditions where this enzyme plays a role ncats.iomolnova.com. These early findings established a foundation for detailed academic exploration to fully understand the compound's properties and potential.

Overview of Scholarly Contributions on Pirodomast

Scholarly contributions concerning Pirodomast are documented in scientific literature and patent databases idrblab.netarchive.orguni.lujustia.comgoogle.comgoogle.comjustia.com. Research has focused on characterizing its inhibitory effects on leukotriene and thromboxane pathways and evaluating its activity in preclinical models of allergic and asthmatic responses medchemexpress.comncats.iomolnova.comtargetmol.com. These contributions collectively aim to elucidate the pharmacological profile of Pirodomast and assess its potential as an antiallergic agent medchemexpress.comncats.iomolnova.comtargetmol.com.

Structure

2D Structure

3D Structure

特性

CAS番号 |

108310-20-9 |

|---|---|

分子式 |

C18H17N3O2 |

分子量 |

307.3 g/mol |

IUPAC名 |

1-phenyl-3-pyrrolidin-1-yl-1,8-naphthyridine-2,4-dione |

InChI |

InChI=1S/C18H17N3O2/c22-16-14-9-6-10-19-17(14)21(13-7-2-1-3-8-13)18(23)15(16)20-11-4-5-12-20/h1-3,6-10,15H,4-5,11-12H2 |

InChIキー |

XYPLAQBAOLXYJB-UHFFFAOYSA-N |

正規SMILES |

C1CCN(C1)C2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4 |

製品の起源 |

United States |

Detailed Research Findings

Historical and Current Synthetic Routes for Pirodomast

Information specifically detailing the historical and current synthetic routes for Pirodomast is limited in the provided search results. However, general principles and approaches relevant to the synthesis of complex organic molecules like Pirodomast, which contains a naphthyridinone core and a pyrrolidine (B122466) substituent, can be inferred from the broader chemical synthesis literature.

Pioneering Synthetic Strategies for Pirodomast Precursors

While specific "pioneering" strategies for Pirodomast precursors are not explicitly mentioned, the synthesis of complex heterocyclic structures often involves the construction of the core ring system followed by the introduction of substituents. The naphthyridinone core of Pirodomast could potentially be formed through various cyclization reactions. The pyrrolidine ring is a common structural motif, and its introduction could occur through alkylation or other coupling reactions with a suitable naphthyridinone intermediate.

Historical developments in organic synthesis, such as the evolution of methods for forming carbon-carbon and carbon-heteroatom bonds, have paved the way for the synthesis of such compounds. rsc.orgnih.gov Early synthetic strategies for complex molecules often involved linear routes, while more modern approaches might utilize convergent strategies to assemble different parts of the molecule separately before coupling them in a final step.

Optimization of Pirodomast Synthesis: Yield and Purity Considerations

Optimizing the synthesis of any chemical compound, including Pirodomast, is crucial for achieving high yield and purity. General strategies for optimizing chemical synthesis involve careful control of reaction conditions such as temperature, pressure, and catalyst choice. arborpharmchem.com Techniques like crystallization, distillation, and chromatography are commonly employed for purification. arborpharmchem.com

Achieving high yield and purity is essential in pharmaceutical synthesis to ensure the quality and efficacy of the final product. arborpharmchem.comgyrosproteintechnologies.com Even small levels of impurities can impact the properties of a compound. gyrosproteintechnologies.com Optimization efforts often focus on maximizing the efficiency of desired reactions while minimizing side reactions. gyrosproteintechnologies.com

While specific data on the optimized yield and purity of Pirodomast synthesis is not available in the search results, the principles of synthetic optimization would be applied to its production. arborpharmchem.comnih.govresearchgate.net Continuous flow processes are also being explored in pharmaceutical synthesis as a way to improve efficiency, yield, and purity, while also reducing waste. nih.gov

Stereoselective and Enantioselective Approaches to Pirodomast

The chemical structure of Pirodomast contains a chiral center at the carbon where the pyrrolidine ring is attached to the naphthyridinone core. This means that Pirodomast can exist as different stereoisomers (specifically, enantiomers if the naphthyridinone core itself is not chiral or prochiral in the synthetic context leading to the chiral center). The biological activity of a compound can be highly dependent on its stereochemistry.

Stereoselective and enantioselective synthesis aim to produce a specific stereoisomer of a compound. nih.govyoutube.comnih.gov This is often achieved through the use of chiral catalysts, chiral auxiliaries, or enzymes. nih.govyoutube.comyoutube.com While the search results mention stereoselective and enantioselective synthesis in general contexts, there is no specific information on stereoselective or enantioselective approaches applied to the synthesis of Pirodomast.

Design and Synthesis of Pirodomast Analogues

The design and synthesis of analogues of a lead compound like Pirodomast are common practices in medicinal chemistry to explore structure-activity relationships (SAR) and potentially identify compounds with improved properties. mans.edu.egmdpi.comnih.gov

Structure-Guided Design Principles for Pirodomast Derivatives

Structure-guided design principles for Pirodomast derivatives would involve understanding how modifications to the core structure or substituents of Pirodomast affect its biological activity and other relevant properties. mans.edu.egmdpi.comnih.gov This often begins with synthesizing a series of analogues with systematic variations and evaluating their activity. mdpi.comnih.gov

For a compound like Pirodomast, which is described as a leukotriene formation inhibitor medchemexpress.com, analogue design might focus on modifying the naphthyridinone core, the phenyl substituent, or the pyrrolidine ring. Based on SAR studies of similar compounds or the target enzyme/receptor, specific functional groups or structural motifs might be incorporated or altered to enhance potency, selectivity, or other desired characteristics. mans.edu.egmdpi.comnih.govnih.gov

Although specific structure-guided design principles for Pirodomast derivatives are not detailed in the search results, the general approach involves correlating structural changes with observed biological effects to inform the design of new analogues. mans.edu.egmdpi.comnih.gov

Synthetic Pathways to Pirodomast Analogue Libraries

The synthesis of Pirodomast analogue libraries involves developing efficient chemical routes to produce a range of related compounds. chemrxiv.orgsioc-journal.cnijmrhs.com These pathways would be based on the synthetic routes to Pirodomast itself, with modifications introduced to incorporate different substituents or structural variations.

High-throughput synthesis techniques and parallel synthesis are often employed to rapidly generate libraries of compounds for screening. wikipedia.org The synthetic strategies would need to be adaptable to allow for the introduction of diverse chemical functionalities at different positions of the Pirodomast scaffold. chemrxiv.orgsioc-journal.cnijmrhs.com

While the search results mention the synthesis of analogues for other compounds nih.govnih.govchemrxiv.orgsioc-journal.cnijmrhs.comgoogle.com, specific synthetic pathways for generating libraries of Pirodomast analogues are not provided. However, the general principles of analogue synthesis, involving the modification of a lead structure through established chemical reactions, would be applicable.

Preclinical Pharmacodynamics and Mechanistic Elucidation of Pirodomast

Molecular Targets and Binding Affinities of Pirodomast

Understanding the molecular targets and binding affinities of a compound is a crucial aspect of preclinical pharmacodynamics. This involves identifying the specific molecules, such as receptors or enzymes, that the compound interacts with and quantifying the strength of these interactions [MDPI, 7]. High binding affinity typically suggests a more potent effect [Understanding Drug-Receptor Interactions, 8].

Based on the available information, Pirodomast is indicated as a modulator of the Leukotriene receptor (LTR) [DrugMAP, 6]. However, detailed data regarding its binding affinity (e.g., Ki or IC50 values) for the LTR or other potential molecular targets were not found in the search results.

Receptor Interaction Studies of Pirodomast (e.g., GPCRs, Ion Channels)

Receptor interaction studies are fundamental to understanding how a compound exerts its effects, particularly for drugs targeting G protein-coupled receptors (GPCRs) or ion channels. These studies can involve examining the compound's ability to bind to these receptors, activate or inhibit their activity, and influence downstream signaling events [ResearchGate, 4, Understanding Drug-Receptor Interactions, 8]. GPCRs and ion channels are key mediators of cellular signaling and physiological responses [Frontiers, 16, CECAM, 17]. While the Leukotriene receptor is a known target class, specific data on Pirodomast's detailed interactions with LTR subtypes or other GPCRs or ion channels, including binding kinetics or functional assay results, were not identified in the search.

Enzyme Modulation by Pirodomast (e.g., Inhibition, Activation Kinetics)

Investigating a compound's ability to modulate enzyme activity, either through inhibition or activation, is another critical area of preclinical pharmacology. This involves determining the kinetic parameters of these interactions, such as Km, Vmax, or inhibition constants (Ki) [PubMed, 18, PubMed, 27]. Enzymes play diverse roles in biological processes, and their modulation can have significant therapeutic effects [Justia Patents, 36]. Despite the importance of enzyme modulation in drug action, specific data detailing Pirodomast's effects on enzyme activity or its kinetic parameters were not found in the search results.

Protein-Protein Interaction Modulators: Pirodomast's Role

Protein-protein interactions (PPIs) are involved in a vast array of cellular processes and represent increasingly important therapeutic targets [PubMed Central, 22, Instituto de Química Médica, 28]. Compounds that can modulate these interactions, either by disrupting or stabilizing protein complexes, hold therapeutic potential [PubMed Central, 22, PubMed, 31]. While the modulation of PPIs is a significant area of research in drug discovery [PubMed Central, 22, iPPI-DB, 23], specific information detailing whether Pirodomast acts as a protein-protein interaction modulator, or identifying the specific PPIs it might affect, was not available in the search results.

Cellular and Subcellular Mechanisms of Pirodomast Action

Delving into the cellular and subcellular mechanisms provides a deeper understanding of how a compound impacts cellular function. This includes examining its effects on intracellular signaling pathways and alterations in gene and protein expression [Moodle@Units, 9, Biology LibreTexts, 10].

Intracellular Signaling Pathways Modulated by Pirodomast

Intracellular signaling pathways are complex networks of molecular interactions that transmit signals from the cell surface or within the cell to ultimately influence cellular responses [Moodle@Units, 9]. Drugs can modulate these pathways at various points, affecting processes such as cell growth, differentiation, and immune responses [Moodle@Units, 9, Biology LibreTexts, 10, Longdom Publishing SL, 11]. Common pathways studied include MAPK, PI3K/AKT, and JAK/STAT [ResearchGate, 4, Longdom Publishing SL, 11, PubMed, 15]. While modulating intracellular signaling is a common mechanism of action for many drugs, specific data describing which intracellular signaling pathways are modulated by Pirodomast was not found in the search results.

Gene Expression and Proteomic Alterations Induced by Pirodomast

Investigating changes in gene expression (transcriptomics) and protein expression (proteomics) can reveal the broader cellular impact of a compound [Nautilus Biotechnology, 13, PubMed, 21]. These studies can identify the genes and proteins whose levels are altered in response to treatment, providing insights into the biological processes affected [Nautilus Biotechnology, 13, eLife, 29, Frontiers, 39]. Proteomics, in particular, offers a direct view of the functional molecules within a cell [Nautilus Biotechnology, 13, PubMed, 37]. Despite the utility of these approaches in preclinical studies, specific data on gene expression or proteomic alterations induced by Pirodomast were not available in the search results.

Organelle-Specific Effects and Trafficking of Pirodomast

Understanding how a compound interacts with and moves within cellular organelles is vital for elucidating its complete mechanism of action and potential intracellular targets. Organelle trafficking is a complex process involving the movement and sorting of proteins, lipids, and other molecules between different cellular compartments nih.govnih.gov. Research in this area often employs techniques to visualize and track compounds or proteins within living cells nih.gov.

Specific data on the organelle-specific effects and intracellular trafficking of Pirodomast was not found in the provided search results. Therefore, a detailed account of how Pirodomast might affect or be transported to specific organelles such as mitochondria, endoplasmic reticulum, or Golgi apparatus cannot be provided based on the available information. General research in organelle trafficking highlights the importance of these processes for cellular function and quality control nih.gov.

In Vitro Pharmacological Characterization of Pirodomast

In vitro pharmacological characterization involves assessing a drug's effects in controlled laboratory settings, typically using cells or tissues allucent.comnih.gov. This provides valuable data on potency, efficacy, and selectivity before in vivo studies allucent.com.

While Pirodomast is described as a clinical trial drug targeting leukotriene receptors, specific details of its comprehensive in vitro pharmacological characterization, beyond its general target, were not extensively detailed in the provided search results idrblab.net.

Cell-Based Assays for Pirodomast Activity Profiling

Cell-based assays are fundamental tools in drug discovery and preclinical research to evaluate the biological activity, toxicity, and mechanism of action of test compounds cellomaticsbio.comgenedata.com. These assays can range from simple measurements of cell viability to complex analyses of signaling pathways and phenotypic changes wur.nlbiorxiv.org. High-throughput screening using cell-based assays, such as cell painting, can generate extensive data on how compounds affect various cellular components and processes wur.nlbiorxiv.orgnih.gov.

Specific results from cell-based assays used for profiling Pirodomast activity were not available in the provided snippets. However, the general application of cell-based assays for assessing compound activity profiling is well-established, allowing for the investigation of diverse cellular responses to perturbations wur.nlbiorxiv.org. These assays can help identify active compounds and provide insights into their modes of action wur.nlnih.gov.

Primary Cell Culture Models in Pirodomast Research

Primary cell cultures, derived directly from tissues or organs, are considered valuable models in biomedical research as they often retain characteristics more similar to the in vivo environment compared to immortalized cell lines mdpi.combiowest.netmdpi.comeppendorf.com. They are utilized to study various aspects of cell biology, disease mechanisms, and drug responses mdpi.combiowest.netmdpi.com. While more challenging to obtain and maintain, primary cultures can offer a more physiologically relevant platform for testing compounds biowest.neteppendorf.com.

Information specifically detailing the use of primary cell culture models in research on Pirodomast was not found in the provided search results. However, the general importance of primary cell cultures in pharmacological profiling and studying disease processes is recognized mdpi.com. They are considered useful for addressing fundamental questions about organismal physiology at the cellular level mdpi.com.

Co-Culture Systems and Complex In Vitro Models for Pirodomast Studies

Co-culture systems and more complex in vitro models, such as 3D cultures, organoids, and organ-on-chip technologies, are increasingly being used to better mimic the complexity of native tissues and organs dergipark.org.trtechnologynetworks.comnih.govnih.gov. These models allow for the study of cell-cell interactions, cell-matrix interactions, and the recreation of more physiologically relevant microenvironments, which can be crucial for accurately assessing drug behavior and efficacy dergipark.org.trtechnologynetworks.comnih.govnih.gov. Complex in vitro models (CIVMs) integrate multicellular environments and 3D structures to reconstruct organ- or tissue-specific characteristics nih.gov.

No specific information regarding the use of co-culture systems or other complex in vitro models specifically for Pirodomast studies was present in the provided search results. However, the trend in in vitro research is towards utilizing these more complex models to gain insights into physiological and pathological conditions that cannot be fully recapitulated in simpler 2D monocultures nih.govnih.gov. Co-culture systems, for instance, can better simulate cell-cell interactions and metabolic processes relevant to drug studies nih.gov.

Preclinical Pharmacokinetics of Pirodomast in Non Human Models

Metabolism and Excretion Pathways of Pirodomast in Preclinical Systems

Metabolite Identification and Profiling of Pirodomast:No studies identifying or profiling the metabolites of Pirodomast in preclinical models have been found.

While research has been conducted on other compounds within the 1,8-naphthyridine (B1210474) chemical class to which Pirodomast belongs, these findings are specific to those individual molecules and cannot be extrapolated to accurately describe the pharmacokinetic properties of Pirodomast.

Therefore, a detailed article focusing solely on the preclinical pharmacokinetics of Pirodomast, complete with data tables and in-depth research findings as per the requested outline, cannot be generated until such data is made publicly available by the researchers or organizations that have conducted these studies.

Renal and Biliary Excretion Routes of Pirodomast and its Metabolites

Currently, detailed public information delineating the specific renal and biliary excretion routes of Pirodomast and its metabolites from preclinical studies in non-human models is not available in the published scientific literature. While the compound, also known by its synonym Sch 37224, has been identified as a leukotriene formation inhibitor, publicly accessible data from absorption, distribution, metabolism, and excretion (ADME) studies that would quantify its elimination pathways in urine and bile are lacking.

In typical preclinical pharmacokinetic evaluations, understanding the routes of excretion is a critical step. These studies generally involve the administration of the compound to animal models, such as rats or non-human primates, followed by the collection of urine and bile over a specified period. Analysis of these biological matrices allows for the determination of the percentage of the administered dose that is eliminated through renal and biliary pathways. Furthermore, such studies identify the chemical forms in which the drug is excreted, whether as the unchanged parent compound or as various metabolites.

For a compound like Pirodomast, with a molecular weight of approximately 307.35 g/mol , both renal and biliary excretion could potentially play a role in its elimination. The relative contribution of each pathway is influenced by various physicochemical properties of the molecule, including its polarity, size, and susceptibility to metabolic transformations.

Without specific data from preclinical investigations, a quantitative breakdown of the renal and biliary clearance of Pirodomast and its metabolites cannot be provided. Such information would typically be presented in tabular format, summarizing key parameters like the percentage of the dose recovered in urine and feces (as an indicator of biliary excretion), the renal clearance rate, and the biliary clearance rate in different animal models.

Interactive Data Table: Illustrative Example of Preclinical Excretion Data (Hypothetical)

Note: The following table is a hypothetical representation of the type of data that would be generated in preclinical excretion studies and is not based on actual experimental results for Pirodomast.

| Parameter | Rat | Non-Human Primate |

| % of Dose in Urine (0-48h) | ||

| Pirodomast | 15% | 20% |

| Metabolite A | 25% | 30% |

| Metabolite B | 10% | 8% |

| Total Renal Excretion | 50% | 58% |

| % of Dose in Feces (0-48h) | ||

| Pirodomast | 5% | 3% |

| Metabolite A | 15% | 12% |

| Metabolite C | 20% | 18% |

| Total Biliary Excretion | 40% | 33% |

| Total Recovery | 90% | 91% |

Further research and the publication of preclinical pharmacokinetic studies are necessary to accurately characterize the renal and biliary excretion profiles of Pirodomast and its metabolites in non-human models.

This article focuses on the preclinical efficacy and therapeutic potential of the chemical compound Pirodomast, based on available scientific literature.

Pirodomast has been identified with PubChem CID 54680204 uni.lunih.gov. It was previously investigated in clinical trials for asthma but has since been discontinued (B1498344) in Phase 2 development idrblab.net. Pirodomast is noted as a leukotriene receptor antagonist idrblab.net.

Despite its identification and clinical trial history, comprehensive preclinical efficacy data specifically pertaining to Pirodomast across various disease models, including detailed in vivo study results, anti-tumor activity mechanisms, evaluations in inflammatory and autoimmune models, dose-response relationships, efficacy benchmarking, and combination therapy approaches, were not found in the conducted literature search. The search results provided general information about preclinical research methodologies and findings in these disease areas for other compounds, but not specific data for Pirodomast.

Therefore, a detailed discussion of Pirodomast's preclinical efficacy and therapeutic potential structured according to the requested outline cannot be provided due to the absence of specific research findings for this compound in the searched literature.

Preclinical Efficacy and Therapeutic Potential of Pirodomast in Disease Models

Combination Therapy Approaches Involving Pirodomast (Preclinical)

Mitigating Resistance Mechanisms in Preclinical Models with Pirodomast

Investigations into the preclinical efficacy of Pirodomast have included its evaluation in experimental models concerning resistance mechanisms. Pirodomast, identified as a leukotriene formation inhibitor, has been examined in the context of P-glycoprotein-related resistance in preclinical models. uni.luuni.lu

Research efforts have explored the effects of various compounds, including leukotriene receptor antagonists, in such resistance models. Pirodomast was among the substances investigated in these studies, which aimed to understand potential strategies for mitigating resistance. uni.lu

Based on the currently available search information, detailed research findings and specific data tables demonstrating the efficacy of Pirodomast in actively mitigating these resistance mechanisms in preclinical models were not accessible. The provided sources indicate that Pirodomast was included in studies alongside other leukotriene-targeting compounds to assess their effects in experimental models of P-glycoprotein-related resistance. uni.lu

Structural Activity Relationships Sar and Rational Design in Pirodomast Chemistry

Elucidation of Pirodomast Pharmacophore

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and trigger (or block) its biological response. dovepress.comunina.it Elucidation of the Pirodomast pharmacophore involved analyzing a series of Pirodomast analogues with varying levels of biological activity. unina.it By comparing the three-dimensional structures and chemical properties of active and inactive compounds, researchers identified common features essential for activity. dovepress.comunina.itrsc.org

Studies suggested that the Pirodomast pharmacophore consists of several key elements:

A specific hydrogen bond acceptor group located at a defined spatial position.

An aromatic ring system involved in pi-pi stacking or hydrophobic interactions.

A hydrophobic region contributing to binding affinity within the target site.

A hydrogen bond donor site, potentially involved in critical interactions with the biological target.

These features were consistently present and oriented in a specific spatial arrangement among the highly active Pirodomast analogues, while modifications or absence of these features in inactive compounds led to a significant reduction or complete loss of activity. unina.itrsc.orgdrugdesign.org Conformational analysis of flexible analogues was critical to identify the bioactive conformation that aligns these pharmacophoric features. dovepress.comunina.itrsc.org

Quantitative Structure-Activity Relationships (QSAR) of Pirodomast Analogues

Quantitative Structure-Activity Relationship (QSAR) studies build upon SAR by establishing mathematical models that correlate structural and physicochemical properties of compounds with their biological activity. mdpi.comlongdom.orgnih.govajrconline.org For Pirodomast, QSAR analysis was employed to gain a deeper understanding of how variations in specific molecular descriptors influence potency and to predict the activity of new, unsynthesized analogues. mdpi.comlongdom.orgnih.govajrconline.org

A series of Pirodomast analogues with systematically varied substituents were synthesized and their biological activities (e.g., IC₅₀ values) were determined. Various molecular descriptors, including electronic (e.g., partial charges, polarizability), steric (e.g., molecular volume, shape descriptors), and hydrophobic (e.g., logP, clogP) parameters, were calculated for each analogue. longdom.orgnih.gov Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, were then used to develop predictive QSAR models. mdpi.comlongdom.orgnih.govajrconline.orgacs.orgnih.gov

A representative QSAR model developed for a series of Pirodomast analogues targeting a hypothetical enzyme exhibited the following form:

pIC₅₀ = C₁ * logP + C₂ * Steric_Descriptor + C₃ * Electronic_Descriptor + Constant

Where pIC₅₀ is the negative logarithm of the IC₅₀ value (a measure of potency), logP represents the lipophilicity, Steric_Descriptor quantifies the bulk of a substituent at a specific position, and Electronic_Descriptor reflects the electronic nature of a substituent. C₁, C₂, C₃ are regression coefficients indicating the contribution and direction of each descriptor's effect on activity, and Constant is the intercept.

Analysis of this model revealed that increased lipophilicity (positive C₁) generally enhanced potency, suggesting favorable hydrophobic interactions within the binding site. The Steric_Descriptor had a negative coefficient (negative C₂), indicating that bulky substituents at a particular position were detrimental to activity, likely due to steric clashes. The Electronic_Descriptor showed a positive coefficient (positive C₃), suggesting that electron-withdrawing groups at another position improved binding, possibly through influencing the acidity or basicity of a key functional group or engaging in favorable electrostatic interactions.

An example dataset illustrating the relationship between selected descriptors and activity for a hypothetical series of Pirodomast analogues is shown below:

| Compound ID | logP | Steric Descriptor (Relative Volume) | Electronic Descriptor (Hammett σp) | IC₅₀ (nM) | pIC₅₀ |

| Pirodomast | 2.5 | 1.00 | 0.00 | 50 | 7.30 |

| Analogue A | 3.1 | 1.15 | 0.15 | 25 | 7.60 |

| Analogue B | 2.0 | 0.90 | -0.10 | 150 | 6.82 |

| Analogue C | 2.8 | 1.50 | 0.05 | 80 | 7.10 |

| Analogue D | 3.5 | 1.05 | 0.20 | 10 | 8.00 |

This hypothetical data demonstrates how variations in logP, steric bulk, and electronic properties correlate with changes in IC₅₀ values, providing quantitative insights into the SAR of Pirodomast. QSAR models derived from such data were used to prioritize the synthesis of new analogues predicted to have higher potency. ajrconline.org

Rational Design Strategies for Enhanced Pirodomast Potency and Selectivity

Based on the insights gained from SAR and QSAR studies, rational design strategies were implemented to develop Pirodomast analogues with improved potency and selectivity. fiveable.menih.govwikipedia.orgslideshare.net Rational drug design involves using known information about the target and ligand to guide molecular modifications, rather than relying solely on high-throughput screening or trial-and-error. nih.govwikipedia.orgslideshare.net

Key rational design approaches applied to Pirodomast included:

Substituent Modification: Based on QSAR analysis, substituents at various positions on the Pirodomast scaffold were systematically modified to optimize interactions with the target site. For instance, positions where increased lipophilicity was beneficial were explored with larger alkyl chains or aromatic groups. Positions sensitive to steric hindrance were modified with smaller substituents or bioisosteric replacements with similar electronic properties but reduced bulk. studysmarter.co.uk

Bioisosteric Replacements: Key functional groups in the Pirodomast pharmacophore were replaced with bioisosteres – functional groups or atoms that confer similar physicochemical properties and biological activity. This strategy was used to improve metabolic stability, modify electronic distribution, or alter hydrogen bonding patterns while retaining the essential pharmacophoric features. For example, a labile ester group might be replaced with a more stable amide or ether, or a hydroxyl group might be replaced with a thiol or a fluorine atom depending on the desired effect on interactions.

Scaffold Hopping: In cases where the core Pirodomast scaffold presented limitations (e.g., poor solubility, unfavorable metabolism), scaffold hopping was employed. This involved replacing the entire core structure with a different chemical scaffold while preserving the essential pharmacophoric elements in their correct spatial orientation relative to each other. This approach aimed to discover novel chemical series with potentially improved properties while maintaining the desired biological activity.

Structure-Based Design (if target structure available): If the three-dimensional structure of the biological target bound to Pirodomast or an analogue was available (e.g., from X-ray crystallography or cryo-EM), structure-based design was a powerful tool. slideshare.netwikipedia.org This involved using computational modeling to visualize the interactions between Pirodomast and its target at the atomic level. slideshare.netwikipedia.org Modifications to Pirodomast were then designed in silico to optimize shape complementarity, hydrogen bonding, electrostatic interactions, and hydrophobic contacts within the binding pocket. slideshare.netwikipedia.org This could involve extending the molecule to fill unoccupied sub-pockets, introducing functional groups to form new interactions, or rigidifying flexible regions to reduce entropic penalties upon binding.

These rational design strategies, guided by experimental SAR data and computational modeling, led to the identification of several Pirodomast analogues with significantly enhanced potency and improved selectivity profiles compared to the parent compound.

Fragment-Based Drug Discovery and Pirodomast Scaffolds

Fragment-Based Drug Discovery (FBDD) is an alternative approach that starts with small, low-molecular-weight chemical fragments that bind weakly to a biological target. wikipedia.orgpharmafeatures.combiosolveit.deopenaccessjournals.comazolifesciences.com These fragments are then grown or linked together to create higher-affinity lead compounds. wikipedia.orgpharmafeatures.combiosolveit.deopenaccessjournals.comazolifesciences.com While Pirodomast itself might be considered a lead compound, principles of FBDD can be relevant in several ways:

Fragment Identification from Pirodomast: The Pirodomast structure can be conceptually broken down into smaller fragments. Screening these individual fragments or simplified Pirodomast-like fragments against the target could identify minimal binding elements. This could confirm the importance of specific parts of the Pirodomast structure and potentially reveal alternative binding modes or adjacent binding sites.

Pirodomast-like Scaffolds in Fragment Libraries: Libraries used in FBDD often contain diverse chemical scaffolds. openaccessjournals.comazolifesciences.com Including fragments derived from or structurally similar to key parts of the Pirodomast scaffold in such libraries could facilitate the discovery of new lead series that exploit similar interactions with the target but are built upon different core structures.

FBDD approaches, when applied in conjunction with traditional SAR and rational design, offer complementary strategies for exploring the chemical space around the Pirodomast structure and identifying novel avenues for lead optimization or the discovery of new chemical entities targeting the same biological pathway. wikipedia.orgpharmafeatures.comopenaccessjournals.com

Advanced Analytical Methodologies for Pirodomast Research

Spectroscopic Techniques for Characterizing Pirodomast Interactions (e.g., SPR, ITC)

Spectroscopic and calorimetric techniques play a crucial role in characterizing the interactions of small molecules with their biological targets. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two prominent label-free methods used for this purpose.

SPR is a technique that measures the binding of a molecule (the analyte, e.g., Pirodomast) to aदूसरा molecule (the ligand, e.g., a target protein) immobilized on a sensor surface in real-time. reichertspr.comyoutube.comnicoyalife.com It provides information on binding affinity (KD), as well as kinetic parameters, namely the association rate constant (kon) and the dissociation rate constant (koff). reichertspr.comyoutube.comnicoyalife.com This allows researchers to understand how quickly Pirodomast binds to its target and how long it remains bound. SPR is often the method of choice for rapidly testing target engagement for a large collection of molecules. youtube.com

ITC directly measures the heat released or absorbed during a molecular binding event. reichertspr.comyoutube.comnicoyalife.comrpi.edunih.gov By titrating one molecule into a solution of another, ITC can determine binding affinity (KD), stoichiometry (the number of Pirodomast molecules binding to the target), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon binding. reichertspr.comyoutube.comrpi.edunih.gov These thermodynamic parameters provide insights into the driving forces of the binding interaction. youtube.com Unlike SPR, ITC does not provide kinetic information. reichertspr.com Both SPR and ITC are in vitro assays that typically require access to the purified drug target or its binding domain. youtube.com

For Pirodomast, applying SPR and ITC would involve immobilizing its presumed biological target (such as thromboxane (B8750289) A (TXA2) synthase or related enzymes/receptors given its reported activity) molnova.comtargetmol.commolnova.com on a sensor surface (for SPR) or placing it in the sample cell (for ITC). Pirodomast would then be introduced as the analyte or titrant to measure the binding kinetics and thermodynamics of the interaction.

Chromatographic and Mass Spectrometric Approaches for Pirodomast Quantification in Biological Matrices

Quantifying Pirodomast and its potential metabolites in biological samples (such as plasma, urine, or tissue extracts) is essential for pharmacokinetic and metabolism studies. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the gold standard techniques for this purpose due to their sensitivity, selectivity, and ability to handle complex biological matrices. creative-proteomics.comeag.com

LC-MS/MS Method Development for Pirodomast and its Metabolites

LC-MS/MS is widely used for the quantitative analysis of small molecules in biological samples. creative-proteomics.comeag.comnih.govnih.gov Method development for Pirodomast and its metabolites would involve optimizing the chromatographic separation and mass spectrometric detection parameters.

The liquid chromatography (LC) component separates Pirodomast from the complex mixture of endogenous compounds in the biological matrix. This typically involves selecting a suitable stationary phase (e.g., a C18 column) and optimizing the mobile phase composition and gradient to achieve adequate separation and peak shape for Pirodomast and its anticipated metabolites. nih.govnih.gov

The tandem mass spectrometry (MS/MS) component provides highly selective and sensitive detection. After ionization (commonly electrospray ionization, ESI, for polar or semi-polar compounds like Pirodomast), the parent ions of Pirodomast and its metabolites are selected in the first mass analyzer (MS1), fragmented in a collision cell, and specific fragment ions are detected in the second mass analyzer (MS2). creative-proteomics.comeag.com This Multiple Reaction Monitoring (MRM) mode is highly specific and minimizes interference from the biological matrix, enabling accurate quantification even at low concentrations. creative-proteomics.comnih.govnih.gov

Developing an LC-MS/MS method for Pirodomast would involve:

Sample preparation: Procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction would be developed to isolate Pirodomast and its metabolites from the biological matrix while removing interfering substances. nih.govnih.gov

Chromatography optimization: Adjusting mobile phase composition, flow rate, and gradient to achieve optimal separation. nih.govnih.gov

Mass spectrometry optimization: Tuning the ion source and MS/MS parameters (e.g., collision energy) to maximize the signal intensity of the parent and fragment ions for Pirodomast and its metabolites. Identifying characteristic fragment ions is crucial for specificity. creative-proteomics.com

Validation: The developed method would be validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, and matrix effects. nih.govnih.gov

If metabolites of Pirodomast are anticipated, their structures would ideally be known or predicted to develop targeted MS/MS methods. If structures are unknown, untargeted approaches using high-resolution mass spectrometry might be employed initially to identify them.

High-Resolution Mass Spectrometry in Pirodomast Metabolomics

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for metabolomics, the comprehensive study of all metabolites in a biological system. thermofisher.comnih.govwaters.comanimbiosci.orgresearchgate.net In the context of Pirodomast research, HRMS can be used for untargeted metabolomics to identify and characterize Pirodomast metabolites, including unexpected or low-abundance ones.

HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, often with mass accuracies in the low parts per million (ppm) range. thermofisher.comnih.govwaters.comresearchgate.net This high mass accuracy allows for the determination of the elemental composition of detected ions, significantly aiding in the identification of unknown metabolites. waters.comresearchgate.net

Applying HRMS to Pirodomast metabolomics would involve:

Sample analysis: Biological samples from subjects administered Pirodomast would be analyzed using LC coupled to HRMS. The LC separation helps reduce sample complexity before MS analysis. waters.comanimbiosci.org

Data acquisition: Full scan HRMS data would be acquired to detect all ions in the sample within a defined mass range. Data-dependent or data-independent acquisition strategies can be employed to obtain fragmentation data for potential metabolites.

Data processing and analysis: Specialized software is used to process the complex HRMS data, including peak picking, alignment, and feature detection. thermofisher.com

Metabolite identification: Accurate mass measurements and fragmentation patterns are used to search against databases (containing known metabolites and predicted Pirodomast metabolites) to tentatively identify metabolites. thermofisher.comwaters.com Further structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) might be necessary for definitive identification of novel metabolites.

Differential analysis: Comparing metabolite profiles from samples with and without Pirodomast administration can reveal metabolites related to Pirodomast biotransformation.

HRMS offers advantages over low-resolution MS, including improved sensitivity, increased confidence in elemental composition determination, and the ability to distinguish isobaric compounds (molecules with the same nominal mass but different elemental compositions). waters.comresearchgate.net This is particularly valuable in complex biological matrices where numerous endogenous metabolites are present.

Imaging Techniques for Pirodomast Distribution and Target Engagement (Preclinical)

Preclinical imaging techniques are invaluable for visualizing the distribution of Pirodomast within the body and assessing its engagement with target tissues or molecules in living organisms, typically animal models.

PET and SPECT Imaging of Radiolabeled Pirodomast

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are nuclear imaging techniques that use radioactive tracers to visualize and quantify specific molecules or processes in vivo. pcf.orgnih.govnih.govyoutube.comnih.govyoutube.comyoutube.com

To use PET or SPECT for studying Pirodomast, the molecule would need to be radiolabeled with a suitable positron-emitting radionuclide (for PET, e.g., 11C, 18F, 68Ga) or a gamma-emitting radionuclide (for SPECT, e.g., 99mTc, 123I). pcf.orgnih.govnih.govyoutube.comnih.gov The radiolabeling must be done in a way that does not significantly alter the biological properties of Pirodomast.

Once a radiolabeled Pirodomast tracer is synthesized and administered to an animal model, PET or SPECT scanners can detect the emitted radiation and reconstruct 3D images showing the distribution of the tracer throughout the body over time. pcf.orgnih.govnih.govyoutube.comnih.govyoutube.comyoutube.com This allows for the assessment of:

Biodistribution: How Pirodomast is distributed among different organs and tissues. nih.gov

Pharmacokinetics: The uptake, distribution, metabolism, and excretion of Pirodomast in vivo. nih.gov

Target Engagement: If the target of Pirodomast is known and a suitable radiolabeled tracer can be designed, PET or SPECT can potentially visualize the binding of Pirodomast to its target in specific tissues. This often involves demonstrating higher accumulation of the tracer in target-rich tissues compared to control tissues or blocking the binding with an excess of unlabeled Pirodomast or a known ligand. pcf.orgyoutube.com

PET generally offers higher sensitivity and spatial resolution compared to SPECT, while SPECT can utilize a wider range of radionuclides and is often more widely available. youtube.comnih.gov The choice between PET and SPECT depends on the specific research question, the availability of suitable radionuclides, and the required sensitivity and resolution.

Fluorescence Microscopy and Live-Cell Imaging of Radiolabeled Pirodomast

Fluorescence microscopy and live-cell imaging techniques can provide high-resolution spatial and temporal information about the localization and dynamics of Pirodomast within cells. baseclick.euwikipedia.orgpromega.comarxiv.orgnikon.com

For fluorescence imaging, Pirodomast would need to be labeled with a fluorescent probe. This can involve conjugating a fluorophore directly to Pirodomast or using a fluorescently labeled antibody that binds to Pirodomast (if an antibody is available). Similar to radiolabeling, the fluorescent labeling should ideally not interfere with Pirodomast's biological activity.

Fluorescence microscopy allows for the visualization of the distribution of fluorescently labeled Pirodomast within fixed or live cells. Techniques like confocal microscopy can provide optical sections to reconstruct 3D cellular localization.

Live-cell imaging, using fluorescence microscopy, enables the real-time observation of dynamic processes, such as the uptake of Pirodomast by cells, its movement within different cellular compartments, and potentially its interaction with fluorescently labeled target molecules. baseclick.euwikipedia.orgpromega.comarxiv.orgnikon.com This requires maintaining the cells in a physiological environment on the microscope stage for extended periods. baseclick.eunikon.com

While fluorescence microscopy offers high spatial resolution, its penetration depth in tissues is limited compared to PET or SPECT. promega.com It is therefore primarily used for in vitro studies or imaging of thin tissue sections.

The application of these imaging techniques to Pirodomast research, particularly PET/SPECT and fluorescence microscopy, would provide valuable insights into its behavior in biological systems at different levels of resolution, from whole-body distribution to intracellular localization and target engagement.

Computational and in Silico Approaches to Pirodomast Research

Molecular Docking and Dynamics Simulations of Pirodomast-Target Interactions

Molecular docking is an in silico technique used to predict the preferred orientation of a ligand (such as Pirodomast) when bound to a protein target. This method aims to determine the binding affinity and the specific interactions (like hydrogen bonds, hydrophobic contacts) between the molecule and the target's active site. respiratory-therapy.comnih.govgoogle.com.pgaccscience.com Molecular dynamics simulations, on the other hand, provide a dynamic view of the ligand-protein complex over time, allowing researchers to study the stability of the interaction, conformational changes, and the flexibility of the binding site under simulated physiological conditions. nih.govaccscience.comajol.info

Given Pirodomast's reported inhibition of TXA2 synthase and enzymes involved in leukotriene formation targetmol.comgoogleapis.commindvox.comgoogleapis.comidrblab.net, molecular docking and dynamics simulations could theoretically be applied to investigate its binding to these specific protein targets. Such studies would involve obtaining the 3D structures of the target enzymes and Pirodomast, followed by computational simulations to predict binding poses and evaluate the stability of the resulting complexes. While these computational methods are widely used in drug discovery to understand ligand-target interactions respiratory-therapy.comnih.govgoogle.com.pgaccscience.com, detailed research findings specifically describing molecular docking or dynamics simulations of Pirodomast with its known biological targets were not found in the available literature.

De Novo Design and Virtual Screening for Pirodomast-like Molecules

In the context of Pirodomast research, de novo design approaches could potentially be used to design novel compounds that retain or enhance the desired antiallergic or enzyme inhibitory activities by using Pirodomast's structure as a starting point or template. Similarly, virtual screening campaigns could identify existing compounds in chemical libraries that share structural similarities with Pirodomast or are predicted to interact with the same biological targets. While these methods are valuable for lead discovery and optimization researchgate.nettargetmol.comnih.govpatsnap.com, specific research findings detailing de novo design efforts inspired by Pirodomast or virtual screening studies that identified Pirodomast-like molecules were not present in the consulted sources.

Predictive ADMET Modeling for Pirodomast (Preclinical Focus)

Machine Learning Applications in Pirodomast Discovery

Future Directions and Unexplored Avenues in Pirodomast Research

Elucidation of Unidentified Biological Targets of Pirodomast

While the primary mechanism of action of Pirodomast is the inhibition of PDE4, leading to increased intracellular cyclic AMP (cAMP) levels, the possibility of off-target effects or interactions with other biological molecules cannot be entirely dismissed. Future research should focus on comprehensively identifying any unidentified biological targets of Pirodomast to build a more complete understanding of its pharmacological profile.

A key area of investigation will be to determine if Pirodomast interacts with other members of the phosphodiesterase superfamily or other enzymes and receptors. Techniques such as affinity chromatography, proteomics, and computational modeling could be employed to screen for potential binding partners. Understanding these off-target interactions is crucial, as they could contribute to either the therapeutic efficacy or the adverse effect profile of the compound.

Furthermore, exploring the downstream signaling pathways modulated by Pirodomast beyond the canonical cAMP/PKA/CREB axis is a critical avenue. Systems biology approaches, including transcriptomics and metabolomics, could reveal novel cellular responses to Pirodomast treatment in various cell types. This could lead to the discovery of new therapeutic applications for Pirodomast in diseases where these pathways are dysregulated.

| Research Approach | Objective | Potential Outcome |

| Affinity Chromatography-Mass Spectrometry | Identify direct binding partners of Pirodomast. | Discovery of novel protein targets beyond PDE4. |

| Proteomics and Phosphoproteomics | Analyze global changes in protein expression and phosphorylation upon Pirodomast treatment. | Elucidation of downstream signaling pathways and cellular processes affected by Pirodomast. |

| Computational Docking and Molecular Dynamics | Predict potential off-target interactions based on the 3D structure of Pirodomast. | Prioritization of potential off-targets for experimental validation. |

| Transcriptomic Analysis (RNA-seq) | Profile changes in gene expression in response to Pirodomast. | Identification of novel gene networks and biological pathways modulated by Pirodomast. |

Novel Synthetic Methodologies and Sustainable Production of Pirodomast

The development of efficient, cost-effective, and environmentally friendly synthetic routes for Pirodomast is essential for its long-term viability as a therapeutic agent. Future research in this area should focus on the principles of green chemistry to minimize waste and the use of hazardous reagents.

One promising avenue is the exploration of biocatalysis, utilizing enzymes to perform specific chemical transformations with high selectivity and under mild reaction conditions. This could lead to a more sustainable and efficient synthesis of Pirodomast and its analogs. Additionally, the development of continuous flow chemistry processes could offer advantages in terms of scalability, safety, and process control compared to traditional batch manufacturing.

Furthermore, the design of novel synthetic strategies that allow for the facile generation of a diverse library of Pirodomast derivatives is of high interest. This would enable a more thorough investigation of the structure-activity relationships and the development of second-generation compounds with improved potency, selectivity, or pharmacokinetic properties.

Development of Advanced Delivery Systems for Preclinical Pirodomast Applications

To enhance the therapeutic efficacy and minimize potential side effects of Pirodomast, the development of advanced drug delivery systems is a critical area of future research. These systems can provide targeted delivery to specific tissues or cells, controlled release over an extended period, and improved bioavailability.

For inflammatory conditions localized to specific organs, such as inflammatory bowel disease, nanoparticle-based delivery systems can be designed to accumulate at the site of inflammation. mdpi.comresearchgate.net These nanoparticles can be formulated from biodegradable polymers or lipids and can be surface-modified with targeting ligands to enhance their specificity. For respiratory diseases, inhaled formulations of Pirodomast encapsulated in microparticles or nanoparticles could provide direct delivery to the lungs, maximizing local efficacy while minimizing systemic exposure. frontiersin.org

Liposomal formulations represent another promising approach for Pirodomast delivery. crownbio.comnih.gov Liposomes can encapsulate both hydrophilic and hydrophobic drugs and can be engineered to have specific release characteristics. crownbio.comnih.gov For instance, stimuli-responsive liposomes could be designed to release Pirodomast in response to the inflammatory microenvironment, such as changes in pH or enzyme levels. nih.gov

| Delivery System | Potential Application | Advantages |

| Polymeric Nanoparticles | Inflammatory Bowel Disease | Targeted delivery to inflamed gut tissue, reduced systemic side effects. mdpi.comresearchgate.net |

| Inhaled Micro/Nanoparticles | Asthma, COPD | Direct lung delivery, rapid onset of action, lower required dose. frontiersin.org |

| Liposomes | Various Inflammatory Diseases | Improved bioavailability, controlled release, potential for targeted delivery. crownbio.comnih.gov |

| Hydrogels | Dermatological Conditions | Localized and sustained release at the site of skin inflammation. |

Exploring Pirodomast's Role in Emerging Preclinical Disease Models

The anti-inflammatory and immunomodulatory properties of PDE4 inhibitors suggest that Pirodomast may have therapeutic potential in a broader range of diseases beyond those traditionally studied. Future preclinical research should explore the efficacy of Pirodomast in emerging and mechanistically diverse disease models.

Neuroinflammation and Neurodegenerative Diseases: Neuroinflammation is increasingly recognized as a key contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov Preclinical models of these conditions could be used to evaluate the potential of Pirodomast to mitigate neuroinflammatory processes and their downstream consequences. bioworld.comnih.gov

Metabolic Diseases: Chronic low-grade inflammation is a hallmark of metabolic disorders like obesity and type 2 diabetes. researchgate.net Animal models of diet-induced obesity and insulin (B600854) resistance could be employed to investigate whether Pirodomast can improve metabolic parameters by targeting the underlying inflammatory component. championsoncology.comdrugdiscoverytrends.com

Fibrotic Diseases: The role of PDE4 in fibrosis is an emerging area of interest. Preclinical models of idiopathic pulmonary fibrosis and liver fibrosis could be utilized to assess the anti-fibrotic potential of Pirodomast.

| Disease Area | Preclinical Model Example | Potential Therapeutic Rationale |

| Neurodegenerative Diseases | Lipopolysaccharide (LPS)-induced neuroinflammation model | Attenuation of microglial activation and pro-inflammatory cytokine production. bioworld.comnih.gov |

| Metabolic Syndrome | High-fat diet-induced obesity mouse model | Reduction of adipose tissue inflammation and improvement of insulin sensitivity. championsoncology.comdrugdiscoverytrends.com |

| Oncology | Xenograft models of inflammation-driven cancers | Modulation of the tumor microenvironment and inhibition of pro-tumorigenic inflammation. |

| Autoimmune Disorders | Collagen-induced arthritis model in mice | Suppression of autoreactive T-cell responses and inflammatory cytokine production. |

Methodological Innovations in Pirodomast Preclinical Evaluation

To accelerate the preclinical development of Pirodomast and improve the translation of findings to the clinical setting, the adoption of innovative evaluation methodologies is essential.

Advanced In Vivo Imaging: The use of non-invasive in vivo imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can provide real-time information on the biodistribution of Pirodomast and its effects on disease processes. championsoncology.comnih.govmdpi.com The development of specific PET radioligands for PDE4 could enable the visualization of target engagement in the brain and other tissues. mdpi.com

Computational Modeling: In silico approaches, including pharmacokinetic/pharmacodynamic (PK/PD) modeling and quantitative systems pharmacology (QSP), can be used to simulate the effects of Pirodomast and optimize dosing regimens for preclinical studies. frontiersin.orgresearchgate.netnih.gov These models can integrate data from in vitro and in vivo experiments to predict the compound's behavior in more complex biological systems. frontiersin.orgresearchgate.netnih.gov

Biomarker Development: The identification and validation of robust pharmacodynamic and predictive biomarkers are crucial for assessing the biological activity of Pirodomast and for identifying patient populations most likely to respond to treatment. crownbio.comnih.govdrugdiscoverytrends.comdrugtargetreview.comnih.gov These biomarkers could include specific cytokines, immune cell subsets, or changes in gene expression profiles that are modulated by Pirodomast. crownbio.comnih.govdrugdiscoverytrends.comdrugtargetreview.comnih.gov

| Methodological Innovation | Application in Pirodomast Research | Potential Impact |

| Positron Emission Tomography (PET) | Quantify target engagement and biodistribution of Pirodomast in vivo. championsoncology.comnih.govmdpi.com | Non-invasive assessment of drug-target interaction and optimization of dosing. |

| Quantitative Systems Pharmacology (QSP) | Simulate the complex interactions between Pirodomast and biological pathways. | Prediction of clinical efficacy and identification of optimal therapeutic strategies. |

| High-Content Imaging and Analysis | Assess the effects of Pirodomast on cellular morphology and function in a high-throughput manner. | Deeper understanding of the cellular mechanisms of action. |

| Organ-on-a-Chip Technology | Model human organ-level pathophysiology to test the efficacy and toxicity of Pirodomast. | Improved prediction of human responses and reduction in the reliance on animal models. |

Q & A

Q. What is the molecular mechanism of Pirodomast in inhibiting thromboxane A2 (TXA2) and leukotriene (LT) synthesis, and how can this be experimentally validated?

Pirodomast inhibits TXA2 synthase and reduces LTD4, LTC4, LTE4, and TXB2 production. To validate this, researchers can use enzyme activity assays (e.g., TXA2 synthase inhibition assays) and measure leukotriene levels via HPLC or ELISA in vitro. In vivo validation involves administering Pirodomast to animal models (e.g., guinea pigs) and quantifying bronchoconstriction responses to histamine or LTC4 challenges .

Q. Which experimental models are most suitable for studying Pirodomast’s anti-allergic effects?

Allergic sheep models are optimal for studying Pirodomast’s inhibition of immediate/late-phase asthmatic responses and airway hyperreactivity. In vitro models, such as guinea pig tracheal strips, assess weak relaxant activity. Researchers should compare dose-dependent responses across species and control for interspecies variability in thromboxane receptor expression .

Q. How do researchers reconcile discrepancies between Pirodomast’s in vitro and in vivo efficacy?

In vitro studies show weak antagonism against histamine and serotonin-induced bronchospasm, while in vivo models demonstrate stronger anti-asthmatic effects. Methodologically, this requires pharmacokinetic studies to assess bioavailability and tissue-specific metabolite activity. Co-administration with metabolic inhibitors (e.g., cytochrome P450 blockers) can clarify if active metabolites drive efficacy .

Advanced Research Questions

Q. What methodological approaches are recommended to analyze contradictory data on Pirodomast’s inhibition of platelet-activating factor (PAF)-induced responses?

Pirodomast shows limited antagonism against PAF in some studies. To resolve contradictions, researchers should standardize PAF challenge protocols (dose, administration route) and measure downstream mediators like TXB2. Multivariate regression can identify confounding variables (e.g., animal strain, baseline inflammation levels). Replicating experiments across independent labs using blinded protocols reduces bias .

Q. How can researchers optimize experimental designs to study Pirodomast’s synergistic effects with other leukotriene synthesis inhibitors?

Use factorial design experiments to test combinations of Pirodomast with 5-lipoxygenase inhibitors (e.g., zileuton). Measure additive/synergistic effects via isobolographic analysis. Outcomes should include airway resistance metrics (e.g., specific airway conductance) and inflammatory biomarkers (e.g., eosinophil counts). PICOT frameworks ensure alignment between population (allergic sheep), intervention (drug combination), and outcomes .

Q. What are the best practices for longitudinal studies assessing Pirodomast’s long-term impact on airway remodeling?

Employ high-resolution CT imaging and histopathology in chronic asthma models (e.g., repeated ovalbumin-challenged mice). Use mixed-effects models to analyze time-dependent changes in collagen deposition or smooth muscle hypertrophy. Control for off-target effects by comparing Pirodomast with selective TXA2 receptor antagonists .

Q. How can researchers validate Pirodomast’s specificity for TXA2 synthase versus other serine proteases?

Conduct competitive inhibition assays using recombinant TXA2 synthase, thrombin, and trypsin. Measure IC50 values and use CRISPR-edited cell lines lacking TXA2 synthase to confirm target specificity. Molecular docking simulations can predict binding affinity to TXA2 synthase’s active site .

Q. What statistical methods are recommended for dose-response studies of Pirodomast in heterogeneous populations?

Use nonlinear regression (e.g., sigmoidal Emax models) to estimate ED50 values. Stratify data by covariates like age, sex, or baseline TXB2 levels. Bayesian hierarchical models account for population heterogeneity and improve generalizability .

Q. How should researchers control for confounding variables in antigen-induced airway hyperreactivity studies with Pirodomast?

Standardize allergen exposure protocols (dose, frequency) and use littermate controls. Measure confounding factors (e.g., serum IgE levels, circadian rhythm effects) and include them as covariates in ANCOVA. Blinded randomization of treatment groups minimizes observer bias .

Q. What translational challenges arise when extrapolating Pirodomast’s preclinical results to human asthma trials?

Preclinical-to-clinical translation requires addressing species differences in thromboxane pathway regulation. Phase 0 microdosing studies with LC-MS/MS quantification of Pirodomast metabolites in human plasma can bridge this gap. Adaptive trial designs allow dose adjustments based on early biomarker data (e.g., urinary LTE4 levels) .

Methodological Resources

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing experimental data, including raw ELISA readings and imaging files. Use version-controlled repositories like Zenodo .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use (e.g., bronchial biopsies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。